molecular formula C18H28O11 B14861517 7-O-Methyl morroniside

7-O-Methyl morroniside

Cat. No.: B14861517
M. Wt: 420.4 g/mol
InChI Key: IZODPOCIKVLNIL-MNMYWMKCSA-N
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Description

7-O-Methyl morroniside is an iridoid glycoside extracted from the fruit of Cornus officinalis, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Methyl morroniside typically involves the extraction from Cornus officinalis. The process includes the use of solvents like methanol to isolate the compound from the plant material . Specific synthetic routes and reaction conditions are not extensively documented, but the extraction process is crucial for obtaining pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction techniques but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-O-Methyl morroniside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Mechanism of Action

The mechanism of action of 7-O-Methyl morroniside involves its interaction with specific molecular targets and pathways. It has been shown to upregulate proteins like Wnt10b, β-catenin, and lef1, which play crucial roles in cell proliferation and differentiation . These interactions suggest that the compound may have potential therapeutic effects in conditions related to these pathways.

Comparison with Similar Compounds

7-O-Methyl morroniside is unique compared to other iridoid glycosides due to its specific methylation at the 7-O position. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its specific applications in various fields.

Properties

Molecular Formula

C18H28O11

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8-,10-,11?,12-,13-,14+,15-,17+,18+/m1/s1

InChI Key

IZODPOCIKVLNIL-MNMYWMKCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origin of Product

United States

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